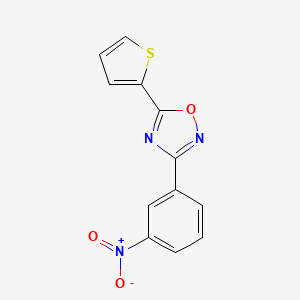

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Descripción general

Descripción

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a nitrophenyl group and a thiophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The thiophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium dithionite (Na2S2O4).

Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted thiophenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is in the field of medicinal chemistry. Research indicates that compounds containing oxadiazole moieties exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi. The nitro group in this compound enhances its antimicrobial properties by acting as an electron-withdrawing group, which increases the electrophilicity of the molecule .

- Anti-inflammatory Properties : Research has demonstrated that similar compounds can exhibit anti-inflammatory effects through modulation of inflammatory pathways. This suggests potential therapeutic uses for conditions involving chronic inflammation .

Materials Science

The unique electronic properties of this compound make it a candidate for applications in materials science:

- Fluorescent Probes : The compound's structure allows it to be used as a fluorescent probe in various sensing applications. Its ability to emit fluorescence when excited makes it suitable for biological imaging and detection of specific biomolecules .

- Organic Light Emitting Diodes (OLEDs) : The electronic properties of this compound can be harnessed in OLED technology, where it may serve as an emissive layer due to its ability to facilitate charge transport and light emission .

Environmental Applications

The stability and reactivity of this compound also open avenues for environmental research:

- Photodegradation Studies : Understanding how this compound degrades under UV light exposure can provide insights into its environmental impact and potential uses in photodegradable materials .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds with nitro substitutions exhibited significantly higher antibacterial activity compared to their non-nitro counterparts. This reinforces the potential application of this compound in developing new antimicrobial agents.

Case Study 2: Fluorescent Sensing Application

In another study focusing on fluorescent probes, researchers synthesized derivatives of oxadiazoles and tested their efficacy in detecting heavy metals in aqueous solutions. The findings showed that derivatives similar to this compound could selectively bind to metal ions and emit fluorescence upon binding, making them suitable for environmental monitoring applications.

Mecanismo De Acción

The mechanism of action of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application:

Antimicrobial Activity: The compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death.

Anticancer Activity: It may inhibit specific signaling pathways or enzymes involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Electronic Properties: In materials science, the compound’s electronic properties are utilized in devices such as OLEDs, where it can act as an electron transport material.

Comparación Con Compuestos Similares

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but with the nitro group in the para position.

3-(3-Nitrophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.

3-(3-Nitrophenyl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophenyl group.

Uniqueness: 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the combination of the nitrophenyl and thiophenyl groups, which impart distinct electronic and steric properties

Actividad Biológica

The compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₂H₇N₃O₃S

- Molecular Weight : 273.27 g/mol

- Melting Point : 160 °C

- Boiling Point : 466.2 °C

- Density : 1.433 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇N₃O₃S |

| Molecular Weight | 273.27 g/mol |

| Melting Point | 160 °C |

| Boiling Point | 466.2 °C |

| Density | 1.433 g/cm³ |

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. In a study focusing on various oxadiazoles, including our compound of interest, it was found that certain modifications enhance their efficacy against bacterial strains such as Mycobacterium tuberculosis (Mtb). Specifically, derivatives similar to this compound were shown to have promising activity against monoresistant strains of Mtb, highlighting the potential for developing new antibiotics based on this scaffold .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. For instance, compounds with a similar structure to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies revealed that these compounds could induce apoptosis through the activation of caspase pathways and upregulation of p53 expression .

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For example:

- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways via caspase activation.

- Cell Cycle Arrest : Certain derivatives were found to arrest the cell cycle at the G0-G1 phase, preventing cancer cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Target Cells |

|---|---|---|

| Antimicrobial | Active against Mycobacterium tuberculosis | Various bacterial strains |

| Anticancer | Induces apoptosis and cell cycle arrest | MCF-7, HeLa |

Case Study 1: Antimicrobial Efficacy

In a comparative study of oxadiazole derivatives, compound 3a (similar structure) was tested against wild-type Mtb strains and demonstrated significant metabolic stability with an effective concentration (Cmax) of 2503.25 ng/ml after administration. This suggests that structural modifications in oxadiazoles can lead to enhanced antimicrobial properties .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer activity of oxadiazole derivatives revealed that compounds with nitro and thiophene substitutions exhibited IC50 values in the micromolar range against MCF-7 cells. Notably, one derivative showed an IC50 value of 0.65 µM, indicating potent activity compared to standard chemotherapeutics .

Propiedades

IUPAC Name |

3-(3-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-4-1-3-8(7-9)11-13-12(18-14-11)10-5-2-6-19-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQURSOAJNRVVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341478 | |

| Record name | 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

218144-79-7 | |

| Record name | 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.